molecular formula C23H21NO4S2 B2448979 (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone CAS No. 2034460-06-3

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2448979
CAS RN: 2034460-06-3
M. Wt: 439.54
InChI Key: PAPYHNPSQDQSOL-UHFFFAOYSA-N
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Description

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone varies depending on its application. In anticancer studies, it has been reported to induce apoptosis and inhibit cell proliferation by inhibiting the activity of topoisomerase II. In antibacterial and antifungal studies, it has been reported to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In metal ion detection studies, it has been reported to chelate with metal ions and exhibit fluorescence. In photodynamic therapy studies, it has been reported to generate reactive oxygen species upon exposure to light, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone vary depending on its application. In anticancer studies, it has been reported to exhibit cytotoxicity against various cancer cell lines. In antibacterial and antifungal studies, it has been reported to exhibit activity against various bacterial and fungal strains. In metal ion detection studies, it has been reported to exhibit high selectivity and sensitivity towards metal ions. In photodynamic therapy studies, it has been reported to exhibit a high degree of phototoxicity towards cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone in lab experiments include its wide range of potential applications, high selectivity and sensitivity towards metal ions, and its ability to generate reactive oxygen species upon exposure to light. However, limitations include its potential toxicity towards normal cells, the need for light exposure in photodynamic therapy studies, and the need for further research to fully understand its mechanism of action.

Future Directions

For (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone include further studies to fully understand its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as materials science and environmental science. Additionally, further studies are needed to investigate its potential use in combination therapies for cancer treatment and to develop more efficient photodynamic therapy protocols.

Synthesis Methods

The synthesis of (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone involves the reaction of 4-(2-bromoethyl)-1,3-thiazole-2(3H)-thione with 2-thiophenecarboxaldehyde in the presence of a base to form a thiazepine intermediate. This intermediate is then reacted with 9H-xanthene-9-carbaldehyde in the presence of a base and an oxidant to form the final product. The synthesis of this compound has been reported in several research articles, and it is a well-established method.

Scientific Research Applications

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone has been extensively studied for its potential applications in various fields of research. It has been reported to exhibit anticancer, antibacterial, antifungal, and antiviral activities. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S2/c25-23(24-12-11-21(20-10-5-14-29-20)30(26,27)15-13-24)22-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)22/h1-10,14,21-22H,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPYHNPSQDQSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone

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